5-Oxo-5-(4-n-propoxyphenyl)valeric acid
Overview
Description
5-Oxo-5-(4-n-propoxyphenyl)valeric acid is a synthetic compound that belongs to the family of nonsteroidal anti-inflammatory drugs (NSAIDs). It is known for its potent inhibition of cyclooxygenase-2 (COX-2), an enzyme responsible for inflammation and pain. This compound has been studied for its potential therapeutic effects in various diseases.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Oxo-5-(4-n-propoxyphenyl)valeric acid typically involves the reaction of 4-n-propoxybenzaldehyde with a suitable reagent to form the corresponding intermediate, which is then subjected to further reactions to yield the final product. The reaction conditions often include the use of solvents, catalysts, and specific temperature and pressure settings to optimize the yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction pathways as in laboratory settings but with enhanced efficiency and scalability. The process may include continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions
5-Oxo-5-(4-n-propoxyphenyl)valeric acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and catalysts to drive the reactions efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can introduce various functional groups into the aromatic ring .
Scientific Research Applications
5-Oxo-5-(4-n-propoxyphenyl)valeric acid has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a reference standard in analytical chemistry.
Biology: Studied for its effects on cellular processes and enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects in treating inflammation, pain, and other conditions related to COX-2 inhibition.
Industry: Utilized in the development of new pharmaceuticals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 5-Oxo-5-(4-n-propoxyphenyl)valeric acid involves the inhibition of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the inflammatory response. By inhibiting COX-2, the compound reduces the production of prostaglandins, which are mediators of inflammation and pain. This inhibition occurs through the binding of the compound to the active site of the enzyme, blocking its activity and subsequent downstream effects.
Comparison with Similar Compounds
Similar Compounds
5-Oxo-5-phenylvaleric acid: Another compound with a similar structure but without the propoxy group.
5-Oxo-5-(4-trifluoromethylphenyl)valeric acid: Contains a trifluoromethyl group instead of the propoxy group.
5-Oxo-5-(4-phenoxyphenyl)valeric acid: Features a phenoxy group in place of the propoxy group.
Uniqueness
5-Oxo-5-(4-n-propoxyphenyl)valeric acid is unique due to its specific propoxy group, which imparts distinct chemical and biological properties. This structural variation can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for research and therapeutic applications.
Properties
IUPAC Name |
5-oxo-5-(4-propoxyphenyl)pentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O4/c1-2-10-18-12-8-6-11(7-9-12)13(15)4-3-5-14(16)17/h6-9H,2-5,10H2,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYNXPCOJTYGYTA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)CCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10645441 | |
Record name | 5-Oxo-5-(4-propoxyphenyl)pentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10645441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898791-73-6 | |
Record name | 5-Oxo-5-(4-propoxyphenyl)pentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10645441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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